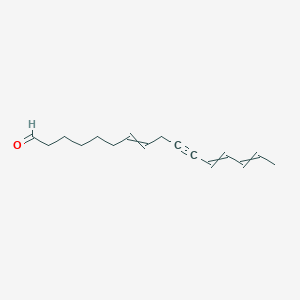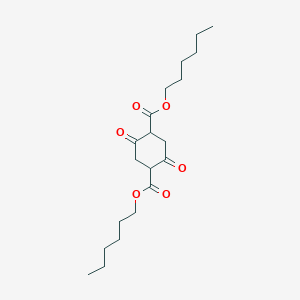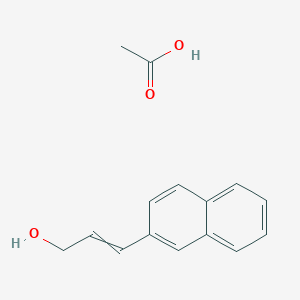
9-Hydrazinylacridin-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Hydrazinylacridin-1-amine: is an organic compound that belongs to the class of acridine derivatives. Acridine compounds are known for their diverse applications in medicinal chemistry, particularly as anticancer and antimicrobial agents. The structure of this compound consists of an acridine core with hydrazinyl and amine functional groups attached, which contribute to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9-Hydrazinylacridin-1-amine typically involves the following steps:
Nitration of Acridine: The initial step involves the nitration of acridine to introduce a nitro group at the 9-position.
Reduction of Nitro Group: The nitro group is then reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Hydrazination: The final step involves the reaction of the amine group with hydrazine hydrate to form the hydrazinyl derivative.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 9-Hydrazinylacridin-1-amine can undergo oxidation reactions to form corresponding oxides or imines.
Reduction: The compound can be reduced to form various reduced derivatives, depending on the reducing agents used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation Products: Oxides and imines.
Reduction Products: Reduced derivatives with varying degrees of hydrogenation.
Substitution Products: Substituted acridine derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: 9-Hydrazinylacridin-1-amine is used as a building block in organic synthesis to create more complex molecules
Biology: In biological research, this compound is studied for its potential as an anticancer agent. Its ability to intercalate into DNA and disrupt cellular processes makes it a candidate for cancer therapy.
Medicine: The compound is explored for its antimicrobial properties, particularly against bacterial and fungal infections. Its unique structure allows it to target specific microbial pathways, making it a potential therapeutic agent.
Industry: In the industrial sector, this compound is used in the production of dyes and pigments. Its vibrant color and stability make it suitable for various applications in textile and printing industries.
Wirkmechanismus
The mechanism of action of 9-Hydrazinylacridin-1-amine involves its interaction with biological macromolecules such as DNA and proteins. The compound can intercalate into DNA, disrupting the double helix structure and inhibiting replication and transcription processes. This leads to cell cycle arrest and apoptosis in cancer cells. Additionally, the hydrazinyl group can form covalent bonds with protein targets, further enhancing its biological activity.
Vergleich Mit ähnlichen Verbindungen
Acridine Orange: A well-known acridine derivative used as a fluorescent dye and in nucleic acid staining.
Proflavine: Another acridine derivative with antimicrobial properties, used in wound dressings and antiseptics.
Amsacrine: An anticancer agent that intercalates into DNA and inhibits topoisomerase II.
Uniqueness: 9-Hydrazinylacridin-1-amine is unique due to the presence of both hydrazinyl and amine groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential as a therapeutic agent make it a valuable compound in scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
113850-09-2 |
|---|---|
Molekularformel |
C13H12N4 |
Molekulargewicht |
224.26 g/mol |
IUPAC-Name |
9-hydrazinylacridin-1-amine |
InChI |
InChI=1S/C13H12N4/c14-9-5-3-7-11-12(9)13(17-15)8-4-1-2-6-10(8)16-11/h1-7H,14-15H2,(H,16,17) |
InChI-Schlüssel |
XBTASMWCNCMFNE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=C3C(=N2)C=CC=C3N)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[(3H-Indol-3-ylidene)methyl]amino}benzene-1-thiol](/img/structure/B14306358.png)
![2-[4-(Bromomethyl)phenyl]-6-phenyl-4H-pyran-4-thione](/img/structure/B14306370.png)


![1-Bromo-3-[(E)-2-bromovinyl]benzene](/img/structure/B14306385.png)

![{3-Fluoro-4-[(thiophen-2-yl)acetyl]phenoxy}acetic acid](/img/structure/B14306414.png)


![7-[7-(2-Hydroxyethoxy)-7-bicyclo[2.2.1]hepta-2,5-dienyl]bicyclo[2.2.1]hepta-2,5-dien-7-ol](/img/structure/B14306427.png)




